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n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine - 23002-56-4

n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3486196
CAS Number: 23002-56-4
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a pyrazole ring fused to a pyrimidine structure, with an ethyl group and an amine substituent at specific positions on the ring. The exploration of this compound and its derivatives has been driven by the need for novel anticancer agents that can effectively inhibit various kinases involved in tumor growth and progression.

Source and Classification

The classification of n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine falls under heterocyclic compounds, specifically those containing nitrogen in their rings. It is categorized as a pyrazolo[3,4-d]pyrimidine derivative, which has been synthesized and studied for its biological properties, particularly its anticancer activity against various cell lines. Research indicates that modifications to this scaffold can lead to compounds with enhanced potency and selectivity against specific cancer targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:

  1. Formation of the Pyrazolo Ring: The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  2. Cyclization: The next step involves cyclization reactions where the pyrazole is fused with a pyrimidine moiety. This can be achieved through various methods such as condensation reactions under acidic or basic conditions.
  3. Substitution Reactions: Finally, the introduction of the ethyl group and amine functionalities may be accomplished through alkylation or amination reactions using suitable reagents like ethyl halides or amines .

For instance, one approach described involves treating a precursor compound with ethoxymethylene malononitrile followed by hydrazine hydrate to yield the desired pyrazolo[3,4-d]pyrimidine structure .

Molecular Structure Analysis

Structure and Data

The molecular structure of n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:

  • Chemical Formula: C₈H₁₀N₄
  • Molecular Weight: Approximately 162.19 g/mol
  • Structural Features:
    • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms)
    • A pyrimidine ring (six-membered ring with two nitrogen atoms)
    • An ethyl group attached to the nitrogen at position 1
    • An amine group at position 4

The compound's three-dimensional conformation can significantly influence its biological activity and interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Substitution Reactions: The amine group can undergo electrophilic substitution, allowing for further functionalization.
  2. Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives that may exhibit improved biological activity.
  3. Deprotonation and Nucleophilic Attack: The nitrogen atoms in the heterocycles can act as nucleophiles in reactions with electrophiles, facilitating the synthesis of complex derivatives .

These reactions are critical for developing analogs that may exhibit better pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism of action for n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as an inhibitor of specific kinases, such as Src kinase. The compound mimics adenosine triphosphate (ATP) due to its structural similarity, allowing it to bind competitively to the ATP-binding site on kinases:

  1. Binding Affinity: The ethyl and amine groups enhance binding interactions through hydrogen bonds and hydrophobic contacts with amino acid residues within the active site.
  2. Inhibition of Signaling Pathways: By inhibiting kinases like Src, this compound disrupts downstream signaling pathways essential for cancer cell proliferation and survival .

Studies have shown that certain derivatives exhibit significantly higher inhibitory potency against Src kinase than others.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine displays several notable physical and chemical properties:

  • Solubility: Generally low aqueous solubility, which poses challenges for drug formulation.
  • Stability: Stability under physiological conditions is crucial for bioavailability; modifications can enhance this property.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within a defined range for similar compounds.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has significant potential applications in scientific research:

  1. Anticancer Research: Its primary application lies in cancer therapy development due to its ability to inhibit key signaling pathways involved in tumor growth.
  2. Kinase Inhibition Studies: The compound serves as a valuable tool for studying kinase function and developing targeted therapies against specific cancers.
  3. Drug Development: Ongoing research aims to optimize its pharmacokinetic properties through structural modifications or formulation strategies such as nanoparticle delivery systems .
Introduction to Pyrazolo[3,4-*d*]pyrimidine Scaffolds in Medicinal Chemistry

Structural Bioisosterism of Pyrazolo[3,4-d]pyrimidines to Adenine in ATP-Binding Domains

The pyrazolo[3,4-d]pyrimidine nucleus functions as a bioisostere of the adenine moiety within adenosine triphosphate (ATP). This mimicry is pivotal for competitive inhibition of ATP-binding kinases:

  • Molecular Geometry: The bicyclic system replicates adenine’s bond angles and ring topology, allowing seamless integration into kinase hinge regions. Nitrogen atoms at positions 1, 3, and 4 correspond to adenine’s N9, N3, and N1, facilitating identical hydrogen-bonding patterns [3] [8].
  • Hinge Region Binding: In kinases like BTK or EGFR, the scaffold forms critical hydrogen bonds: N1 donates to backbone carbonyls, while the pyrimidine nitrogen accepts from backbone amides. This dual interaction anchors inhibitors within the catalytic cleft [3] [10].
  • Electron Distribution: The electron-deficient pyrimidine ring enhances π-stacking with hydrophobic residues (e.g., Phe in the DFG motif), while the pyrazole nitrogen allows substituent vectors to access selectivity pockets [8].

Table 1: Key Interactions of Pyrazolo[3,4-d]pyrimidines vs. Adenine in Kinase Hinge Regions

Interaction FeatureAdenine (ATP)Pyrazolo[3,4-d]pyrimidineFunctional Impact
H-bond Acceptor (N equivalent)N1Pyrimidine N1Mimics ATP conformation
H-bond Donor (N-H equivalent)N6-amino group4-amino group (e.g., -NHCH₂CH₃)Critical for hinge region binding
Hydrophobic SurfaceC2-H, C8-HC3-H, C6-HEnhances van der Waals contacts
Torsional FlexibilityLow (planar)Low (planar)Maintains optimal binding orientation

This bioisosterism underpins the scaffold’s versatility across diverse kinases, enabling rational drug design against oncological targets [3] [8] [10].

Historical Evolution of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

The therapeutic journey of pyrazolo[3,4-d]pyrimidines began with non-selective inhibitors, evolving into targeted agents:

  • First Generation (1990s): PP1 and PP2 demonstrated proof-of-concept Src family kinase inhibition but lacked selectivity due to minimal substituent optimization. Their unsubstituted 4-amino group limited cellular penetration and target discrimination [3].
  • Clinical Breakthrough (2013): Ibrutinib’s FDA approval revolutionized B-cell cancer therapy. By incorporating a Michael acceptor adjacent to the pyrazolopyrimidine core, it achieved irreversible BTK inhibition—validating the scaffold’s clinical viability [3].
  • Next-Generation Candidates: Structural refinements yielded isoform-selective inhibitors:
  • Parsaclisib (INCB050465): Replaced purine with pyrazolopyrimidine in PI3Kδ inhibitors, enhancing δ-isoform selectivity (>100-fold vs. α/β/γ) for hematologic malignancies [3].
  • Sapanisertib (MLN0128): Utilizes the core to target mTORC1/2 with Kᵢ = 1.4 nM, exploiting hinge interactions absent in PI3Ks [3].

Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

CompoundTarget(s)Structural InnovationDevelopment Status
PP1/PP2 (1996)Src family kinasesUnsubstituted 4-amino groupPreclinical
Ibrutinib (2013)BTKAcrylamide for Cys481 covalent bondFDA-approved
ParsaclisibPI3Kδ4-Morpholinophenyl at C4, solubilizing groupsPhase III
SapanisertibmTORC1/2Bicyclic aryl group at N1Phase II

This evolution highlights iterative medicinal chemistry: early probes established utility, while systematic C4 and N1 modifications enhanced potency, selectivity, and drug-like properties [3] [6].

Rationale for n-Ethyl Substitution in Position 4: Pharmacokinetic and Selectivity Implications

The 4-amino group of pyrazolo[3,4-d]pyrimidines serves as a critical vector for modulating pharmacology. Substituting hydrogen with an ethyl group (n-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) confers distinct advantages:

  • Metabolic Stability: Ethyl substitution mitigates oxidative N-dealkylation by cytochrome P450 enzymes compared to bulkier groups (e.g., n-propyl). This prolongs plasma half-life without requiring prodrug strategies [3] .
  • Lipophilicity Optimization: The ethyl group increases logP by ~0.5–1.0 units versus unsubstituted analogs, improving membrane permeability. Calculated XLogP values for n-ethyl derivatives average 2.5, balancing solubility and cellular uptake [7] .
  • Selectivity Modulation: Ethyl’s compact size avoids steric clashes in conserved ATP pockets. In PI3Kδ inhibitors, ethyl at C4 minimized off-target binding to hERG (IC₅₀ > 10 μM), reducing cardiac toxicity risks [3] [7].
  • Hydrogen Bonding: Retains the amino group’s hinge-binding capacity while the ethyl moiety induces subtle hydrophobic contacts with gatekeeper residues (e.g., Thr316 in BTK) [3].

Table 3: Impact of C4 Substituents on Pyrazolo[3,4-d]pyrimidine Properties

C4 SubstituentTarget Potency (IC₅₀)Selectivity vs. Related KinasesMetabolic Stability (t₁/₂, min)
-H10–100 nMLow (≤10-fold)<15 (high CYP3A4 susceptibility)
-CH₃ (Methyl)5–50 nMModerate (10–50-fold)20–30
-CH₂CH₃ (Ethyl)1–20 nMHigh (>100-fold)45–60
-CH₂CH₂CH₃ (Propyl)1–10 nMModerate (50-fold)25 (increased CYP2D6 metabolism)

This pharmacophore refinement underscores why n-ethyl derivatives serve as preferred intermediates for further derivatization—balancing target engagement, selectivity, and pharmacokinetics [3] [7] .

Properties

CAS Number

23002-56-4

Product Name

n-Ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-2-8-6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H2,8,9,10,11,12)

InChI Key

SBDWBYNASHULMY-UHFFFAOYSA-N

SMILES

CCNC1=NC=NC2=C1C=NN2

Canonical SMILES

CCNC1=NC=NC2=C1C=NN2

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